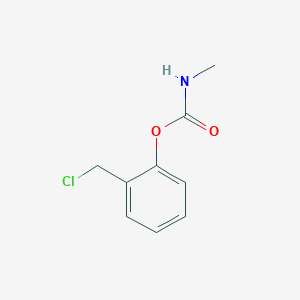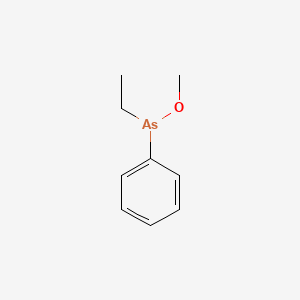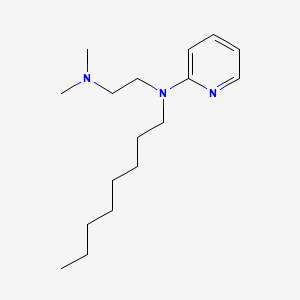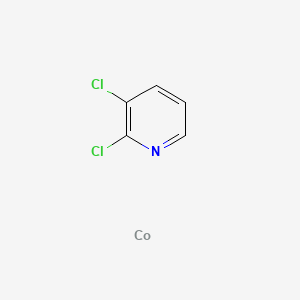
Cobalt;2,3-dichloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt;2,3-dichloropyridine is an organometallic compound that combines cobalt with 2,3-dichloropyridine. 2,3-Dichloropyridine is a derivative of pyridine, a heterocyclic aromatic amine characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,6-dichloropyridine to obtain 2,3,6-trichloropyridine, followed by hydrogenation to produce 2,3-dichloropyridine . The reaction conditions often involve the use of a metal catalyst, an acid-binding agent, and an organic solvent. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2,3-dichloropyridine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the chlorination and hydrogenation reactions efficiently. The production method is designed to be cost-effective, environmentally friendly, and suitable for large-scale manufacturing .
化学反応の分析
Types of Reactions
2,3-Dichloropyridine undergoes various chemical reactions, including substitution, reduction, and oxidation. The compound is reactive due to the presence of chlorine atoms, which can be substituted by other functional groups under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Hydrogenation using metal catalysts like palladium or platinum is a common method to reduce 2,3-dichloropyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,3-dichloropyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions typically produce partially or fully reduced pyridine compounds .
科学的研究の応用
2,3-Dichloropyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-dichloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
類似化合物との比較
2,3-Dichloropyridine can be compared with other chloropyridine derivatives, such as 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine. Each of these compounds has unique properties and reactivity patterns:
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Employed in the production of pharmaceuticals and agrochemicals.
4-Chloropyridine: Utilized in the manufacture of dyes and specialty chemicals.
The uniqueness of 2,3-dichloropyridine lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers .
特性
CAS番号 |
15043-96-6 |
|---|---|
分子式 |
C5H3Cl2CoN |
分子量 |
206.92 g/mol |
IUPAC名 |
cobalt;2,3-dichloropyridine |
InChI |
InChI=1S/C5H3Cl2N.Co/c6-4-2-1-3-8-5(4)7;/h1-3H; |
InChIキー |
LBXHBIJBNUZEOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)Cl.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
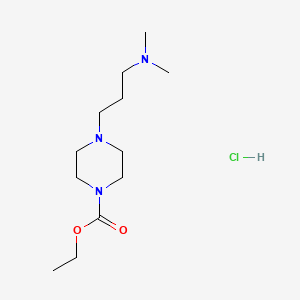
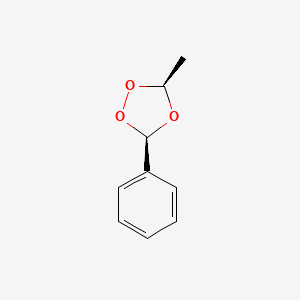

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
